Ethyl 3-amino-4-(cyclopentylamino)benzoate
Overview
Description
Ethyl 3-amino-4-(cyclopentylamino)benzoate is a chemical compound with the molecular formula C14H20N2O2. It is known for its unique structure, which includes an ethyl ester group, an amino group, and a cyclopentylamino group attached to a benzoate ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(cyclopentylamino)benzoate typically involves the reaction of 3-amino-4-nitrobenzoic acid with cyclopentylamine, followed by esterification with ethanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(cyclopentylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Ethyl 3-amino-4-(cyclopentylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(cyclopentylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s amino and cyclopentylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino benzoate: Similar structure but lacks the cyclopentylamino group.
Para-aminobenzoic acid (PABA): Contains an amino group and a carboxyl group attached to a benzene ring.
Ethyl 4-(cyclopentylamino)benzoate: Similar structure but lacks the amino group at the 3-position
Uniqueness
Ethyl 3-amino-4-(cyclopentylamino)benzoate is unique due to the presence of both an amino group and a cyclopentylamino group on the benzoate ring. This dual functionality allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 3-amino-4-(cyclopentylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)10-7-8-13(12(15)9-10)16-11-5-3-4-6-11/h7-9,11,16H,2-6,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJFIJRFOVRYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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